PI-103

Catalog No.
S548536
CAS No.
371935-74-9
M.F
C19H16N4O3
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PI-103

CAS Number

371935-74-9

Product Name

PI-103

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2

InChI Key

TUVCWJQQGGETHL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O

Solubility

Soluble in DMSO, not in water

Synonyms

PI 103, PI-103, PI103

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O

Description

The exact mass of the compound PI103 is 384.09892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PI103 is a small molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. Abnormalities in the PI3K pathway are implicated in various cancers, making PI103 a potential therapeutic candidate [].

Radiosensitization in Triple-Negative Breast Cancer

Research suggests that PI103 may be effective in combination with other therapies for specific cancers. A study investigating its application in triple-negative breast cancer (TNBC) explored the potential of PI103 to enhance the effects of radiation treatment []. The study found that PI103, when combined with olaparib (a PARP inhibitor), increased the radiation-induced death of TNBC cells []. This radiosensitizing effect was observed in both in vitro (laboratory) and in vivo (animal) models [].

PI-103 is primarily known as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, specifically targeting the p110α isoform. It also inhibits mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK) with high selectivity and potency. The chemical formula for PI-103 is C₁₉H₁₆N₄O₃, with a molecular weight of approximately 348.36 g/mol . This compound has been classified as an investigational drug due to its potential therapeutic applications in oncology.

PI-103 acts as a dual inhibitor, targeting both PI3K and mTOR signaling pathways. It binds to the ATP-binding pockets of these enzymes, preventing their interaction with ATP, a crucial step for their activity [, ]. This inhibition disrupts downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

During its synthesis. The primary reaction involves the condensation of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with 3-methoxybenzoyl chloride to form an amide intermediate. Subsequent steps include hydrolysis, cyclization, demethylation, chlorination, and substitution reactions that ultimately yield PI-103 .

Synthesis Overview

The synthesis of PI-103 involves several key steps:

  • Condensation: Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate reacts with 3-methoxybenzoyl chloride.
  • Hydrolysis: Treatment with aqueous ammonium hydroxide.
  • Cyclization: Reaction with sodium hydroxide.
  • Demethylation and Acetylation: Modifications to form the active compound.
  • Chlorination and Substitution: Final steps to achieve the desired structure .

PI-103 exhibits significant biological activity as an antiproliferative agent against various cancer cell lines such as prostate, ovarian, and glioblastoma cells. It demonstrates low GI50 values (0.06 to 0.14 μM) indicating potent growth inhibition . The mechanism involves the inhibition of key signaling pathways associated with cell growth and survival by reducing the phosphorylation of proteins like AKT and S6 ribosomal protein .

Mechanism of Action

By inhibiting the PI3K pathway, PI-103 disrupts downstream signaling cascades that are crucial for tumor cell proliferation and survival. This inhibition leads to reduced cellular growth and increased apoptosis in cancer cells .

The synthesis of PI-103 can be summarized in a multi-step process involving organic reactions such as:

  • Amide Formation: Using dichloromethane as a solvent.
  • Cyclization: Achieved through treatment with sodium hydroxide.
  • Substitution Reactions: Utilizing morpholine and chlorination agents to finalize the compound structure .

PI-103 is primarily investigated for its potential in cancer therapy due to its ability to inhibit critical pathways involved in tumor growth. It is used in research settings to explore its efficacy against various malignancies and may hold promise for treating conditions associated with dysregulated PI3K signaling .

Studies have shown that PI-103 interacts with multiple cellular pathways beyond just the PI3K/mTOR axis. It modulates immune responses by influencing leukocyte migration and T-cell activation, suggesting a broader role in immunological contexts .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with PI-103. Below is a comparison highlighting their unique features:

Compound NameTarget KinasesPotency (IC50)Unique Features
LY294002Class I PI3K~10 μMEarly inhibitor; less selective
WortmanninClass I PI3K~0.1 μMNatural product; broad-spectrum
GDC-0941Class I PI3K~20 nMSelective; used in clinical trials
AZD8186Class I PI3K~30 nMFocused on hematologic malignancies

Uniqueness of PI-103

PI-103 stands out due to its dual inhibition of both the PI3K and mTOR pathways, which is not commonly seen among other inhibitors. This dual action enhances its potential effectiveness against tumors that exhibit resistance to single-target therapies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

348.12224039 g/mol

Monoisotopic Mass

348.12224039 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YQX02F616F

Other CAS

371935-74-9

Wikipedia

Pi-103

Dates

Modify: 2023-08-15
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2: Moreira-Leite FF, Harrison LR, Mironov A, Roberts RA, Dive C. Inducible EGFR T790M-mediated gefitinib resistance in non-small cell lung cancer cells does not modulate sensitivity to PI103 provoked autophagy. J Thorac Oncol. 2010 Jun;5(6):765-77. PubMed PMID: 20421816.
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30: Prevo R, Deutsch E, Sampson O, Diplexcito J, Cengel K, Harper J, O'Neill P, McKenna WG, Patel S, Bernhard EJ. Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Cancer Res. 2008 Jul 15;68(14):5915-23. PubMed PMID: 18632646.
31: Park S, Chapuis N, Bardet V, Tamburini J, Gallay N, Willems L, Knight ZA, Shokat KM, Azar N, Viguié F, Ifrah N, Dreyfus F, Mayeux P, Lacombe C, Bouscary D. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Leukemia. 2008 Sep;22(9):1698-706. Epub 2008 Jun 12. PubMed PMID: 18548104.
32: Kojima K, Shimanuki M, Shikami M, Samudio IJ, Ruvolo V, Corn P, Hanaoka N, Konopleva M, Andreeff M, Nakakuma H. The dual PI3 kinase/mTOR inhibitor PI-103 prevents p53 induction by Mdm2 inhibition but enhances p53-mediated mitochondrial apoptosis in p53 wild-type AML. Leukemia. 2008 Sep;22(9):1728-36. Epub 2008 Jun 12. PubMed PMID: 18548093.
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38: Raynaud FI, Eccles S, Clarke PA, Hayes A, Nutley B, Alix S, Henley A, Di-Stefano F, Ahmad Z, Guillard S, Bjerke LM, Kelland L, Valenti M, Patterson L, Gowan S, de Haven Brandon A, Hayakawa M, Kaizawa H, Koizumi T, Ohishi T, Patel S, Saghir N, Parker P, Waterfield M, Workman P. Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer Res. 2007 Jun 15;67(12):5840-50. PubMed PMID: 17575152.
39: Chaussade C, Rewcastle GW, Kendall JD, Denny WA, Cho K, Grønning LM, Chong ML, Anagnostou SH, Jackson SP, Daniele N, Shepherd PR. Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling. Biochem J. 2007 Jun 15;404(3):449-58. PubMed PMID: 17362206; PubMed Central PMCID: PMC1896275.
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